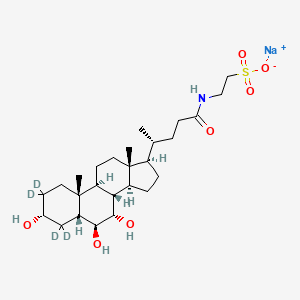
Tauro-alpha-muricholic acid-d4 (sodium)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tauro- compounds, such as tauroursodeoxycholic acid, are naturally occurring hydrophilic bile acids. These compounds are conjugated forms of bile acids with taurine, an amino acid. They are known for their significant roles in various biological processes, including the regulation of cholesterol metabolism and the protection of cells from apoptosis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tauro- compounds are synthesized through the conjugation of bile acids with taurine. The process involves the activation of the carboxyl group of the bile acid, followed by its reaction with the amino group of taurine. This can be achieved using various coupling agents under mild conditions to ensure the integrity of the bile acid structure .
Industrial Production Methods: Industrial production of tauro- compounds typically involves the extraction of bile acids from animal sources, followed by their chemical conjugation with taurine. The process is optimized to maximize yield and purity, often involving multiple purification steps such as crystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions: Tauro- compounds undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert tauro- compounds into their corresponding alcohols.
Substitution: Nucleophilic substitution reactions can modify the taurine moiety or the bile acid structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols are employed under basic conditions.
Major Products: The major products of these reactions include modified bile acids and taurine derivatives, which can have different biological activities and properties .
Aplicaciones Científicas De Investigación
Internal Standard in Mass Spectrometry
Tauro-alpha-muricholic acid-d4 is primarily used as an internal standard for the quantification of tauro-alpha-muricholic acid in various analytical techniques such as gas chromatography (GC) and liquid chromatography-tandem mass spectrometry (LC-MS). Its deuterated form allows for accurate measurement of bile acids in biological samples, enhancing the reliability of quantitative analyses .
FXR Antagonist Studies
This compound acts as an antagonist of the farnesoid X receptor (FXR), which is crucial for bile acid homeostasis and metabolism. Research indicates that tauro-alpha-muricholic acid-d4 has an inhibitory concentration (IC50) of approximately 28 µM against FXR, making it a valuable tool for studying the regulatory mechanisms of bile acids on metabolic pathways .
Cholestasis Research
Tauro-alpha-muricholic acid-d4 is utilized in cholestasis studies to understand the impact of bile acids on liver function and diseases associated with impaired bile flow. Its application in animal models helps elucidate the biochemical pathways involved in cholestasis and potential therapeutic targets for treatment .
Case Studies
Mecanismo De Acción
Tauro- compounds exert their effects through several mechanisms:
Anti-apoptotic Action: They inhibit the intrinsic mitochondrial apoptotic pathway by reducing reactive oxygen species and inactivating pro-apoptotic proteins like BAX.
Neuroprotective Effects: They protect neurons by reducing oxidative stress, inhibiting apoptosis, and acting as chemical chaperones to maintain protein stability.
Cholesterol Regulation: They reduce cholesterol absorption in the small intestine, thereby lowering overall cholesterol levels in the body
Comparación Con Compuestos Similares
Glyco- Compounds: These are bile acids conjugated with glycine instead of taurine. They have similar biological functions but differ in their solubility and interaction with cellular components.
Ursodeoxycholic Acid: A non-conjugated bile acid with similar therapeutic properties but different pharmacokinetics and efficacy profiles.
Uniqueness: Tauro- compounds are unique due to their high hydrophilicity and ability to cross the blood-brain barrier, making them particularly effective in treating neurodegenerative diseases. Their conjugation with taurine also enhances their stability and bioavailability compared to non-conjugated bile acids .
Propiedades
Fórmula molecular |
C26H44NNaO7S |
|---|---|
Peso molecular |
541.7 g/mol |
Nombre IUPAC |
sodium;2-[[(4R)-4-[(3R,5R,6S,7S,8S,9S,10R,13R,14S,17R)-2,2,4,4-tetradeuterio-3,6,7-trihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate |
InChI |
InChI=1S/C26H45NO7S.Na/c1-15(4-7-21(29)27-12-13-35(32,33)34)17-5-6-18-22-19(9-11-25(17,18)2)26(3)10-8-16(28)14-20(26)23(30)24(22)31;/h15-20,22-24,28,30-31H,4-14H2,1-3H3,(H,27,29)(H,32,33,34);/q;+1/p-1/t15-,16-,17-,18+,19+,20+,22+,23+,24+,25-,26-;/m1./s1/i8D2,14D2; |
Clave InChI |
NYXROOLWUZIWRB-YHXAEYHASA-M |
SMILES isomérico |
[2H]C1(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@@H]([C@H]([C@@H]2C([C@@H]1O)([2H])[2H])O)O)CC[C@@H]4[C@H](C)CCC(=O)NCCS(=O)(=O)[O-])C)C)[2H].[Na+] |
SMILES canónico |
CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















